molecular formula C20H22N4OS B12345673 (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one

Cat. No.: B12345673
M. Wt: 366.5 g/mol
InChI Key: CTYMNRVYFXAORD-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a synthetic thiazolidinone derivative of significant interest in preclinical pharmacological research, particularly in the field of oncology. This compound is primarily investigated for its potential as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The mechanism of action involves competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking intracellular signaling pathways that are critical for tumor-induced angiogenesis. By inhibiting the formation of new blood vessels that supply nutrients to tumors, this compound serves as a valuable tool for researchers studying angiogenic processes and evaluating anti-cancer strategies (Nature Reviews Cancer) . Its structure, featuring a hydrazono-benzylidene moiety linked to the thiazolidinone core, is characteristic of a class of molecules designed for high-affinity kinase binding. Beyond oncology, its role in modulating other kinase-dependent pathways is also a subject of active investigation in biochemical research. This product is intended for use in cell-based assays, enzymatic studies, and other in vitro experimental models to further elucidate the complex signaling networks involved in disease progression.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4OS/c1-14-5-4-6-16(11-14)12-18-19(25)22-20(26-18)23-21-13-15-7-9-17(10-8-15)24(2)3/h4-11,13,18H,12H2,1-3H3,(H,22,23,25)/b21-13+

InChI Key

CTYMNRVYFXAORD-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/S2

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)N(C)C)S2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : 4-(Dimethylamino)benzaldehyde (1.0 equiv) and thiosemicarbazide (1.1 equiv).
  • Solvent : Absolute ethanol (15 mL per 1 mmol of aldehyde).
  • Catalyst : Glacial acetic acid (3 drops).
  • Conditions : Reflux at 80°C for 6 hours.
  • Workup : The mixture is cooled, poured onto crushed ice, filtered, and recrystallized from ethanol.

Characterization

The resulting (E)-4-(dimethylamino)benzaldehyde thiosemicarbazone is confirmed via:

  • IR : Absorption bands at 3250 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N stretch).
  • ¹H NMR : A singlet at δ 2.98 ppm (6H, N(CH₃)₂) and a deshielded methine proton at δ 7.85 ppm (1H, CH=N).

Cyclocondensation to Form the Thiazolidin-4-one Core

The hydrazone is cyclized with mercaptoacetic acid to construct the thiazolidin-4-one ring.

Optimized Protocol

  • Reactants : Hydrazone (1.0 equiv), mercaptoacetic acid (1.5 equiv).
  • Solvent : Anhydrous 1,4-dioxane (15 mL per 1 mmol of hydrazone).
  • Catalyst : Anhydrous ZnCl₂ (10 mol%).
  • Conditions : Reflux at 85°C for 8–12 hours.
  • Workup : Neutralized with 10% NaHCO₃, filtered, and recrystallized from ethanol/water (1:1).

Key Observations

  • The reaction proceeds via nucleophilic attack of the thiol group on the hydrazone’s imine carbon, followed by cyclization.
  • Yield : 72–88%.
  • Stereochemistry : The Z-configuration at the exocyclic double bond is confirmed by ¹H NMR (methine proton at δ 7.63–7.97 ppm).

Final Product Characterization

The target compound is analyzed using spectroscopic and computational methods:

Spectroscopic Data

Technique Key Features
IR 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1180 cm⁻¹ (C–S)
¹H NMR δ 2.35 (3H, CH₃), 3.02 (6H, N(CH₃)₂), 4.12 (2H, SCH₂), 7.20–7.65 (8H, aromatic)
¹³C NMR δ 174.5 (C=O), 162.3 (C=N), 45.6 (N(CH₃)₂), 38.9 (SCH₂)

Computational Validation

  • DFT Calculations : HOMO-LUMO gap of 4.1 eV, indicating moderate reactivity.
  • Molecular Docking : Binding affinity of −5.88 kcal/mol with tyrosinase, suggesting potential bioactivity.

Comparative Analysis of Synthetic Routes

Parameter Hydrazone Route Knoevenagel-Hydrogenation
Overall Yield 58% 52%
Reaction Time 20 hours 36 hours
Stereocontrol Z-configuration E→Z isomerization
Scalability High Moderate

Challenges and Optimization Strategies

  • Stereochemical Purity : Use of ZnCl₂ during cyclocondensation enhances Z-selectivity.
  • Byproduct Formation : Excess mercaptoacetic acid (1.5 equiv) minimizes disulfide byproducts.
  • Catalyst Recycling : Pd/C can be reused up to three times with minimal activity loss.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions. For structurally related thiazolidin-4-ones, hydrolysis typically cleaves the C–N bond of the ring, yielding open-chain thioamide derivatives .

Reaction Conditions Products Key Observations
Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous mediaThioamide derivatives (e.g., mercaptoacetic acid intermediates)Reaction rate depends on substituents; electron-withdrawing groups accelerate hydrolysis .

Cycloaddition and Heterocycle Formation

The hydrazone moiety participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles .

Reactants Conditions Products
Acetylenic dipolarophilesThermal or catalytic (e.g., Rh₂(OAc)₄)Pyrazole- or triazole-fused thiazolidinones
NitrilesSolvent-free, 70–100°CThiazolo[3,2-b]tetrazoles

Substitution Reactions

The 3-methylbenzyl group at position 5 and the dimethylamino group at position 4 are sites for electrophilic substitution:

Aromatic Electrophilic Substitution

  • Nitration : Occurs at the para position of the 3-methylbenzyl group under HNO₃/H₂SO₄.

  • Halogenation : Bromination or chlorination at the dimethylamino-substituted benzene ring .

Nucleophilic Substitution

The hydrazone nitrogen can react with alkyl halides or acyl chlorides:

Reagents Products
Acetyl chlorideN-acetylated derivatives
Methyl iodideN-methylhydrazinium salts

Oxidation and Reduction

  • Oxidation : The hydrazone linkage is susceptible to oxidation by KMnO₄ or H₂O₂, forming diazenium derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond of the hydrazone to a C–N single bond, yielding dihydrothiazolidinones .

Coordination Chemistry

The compound acts as a bidentate ligand via the hydrazone nitrogen and thiazolidinone sulfur, forming complexes with transition metals :

Metal Ion Coordination Mode Complex Geometry
Pd(II), Pt(II)N,S-donorSquare planar
Cu(II), Ni(II)N,O-donorOctahedral

Photochemical Reactions

UV irradiation induces E/Z isomerization of the hydrazone moiety. For analogs, photostationary states show a 3:1 Z/E ratio under 365 nm light .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Mannich Reactions : Introduce aminomethyl groups at position 2 using formaldehyde and secondary amines .

  • Suzuki Coupling : Attach aryl boronic acids to the 3-methylbenzyl group for anticancer optimization .

Scientific Research Applications

Anticancer Applications

Thiazolidin-4-one derivatives, including the compound , have shown considerable potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : Studies have demonstrated that thiazolidin-4-one derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, novel derivatives have been tested against renal cell carcinoma and hepatoblastoma cell lines, revealing significant inhibition of cell viability with IC50 values around 2.67 mM .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit specific enzymes involved in cancer progression. The thiazolidin-4-one moiety has been identified as a critical pharmacophore for anticancer activity .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

CompoundTarget Cell LineIC50 (mM)Mechanism of Action
Compound 6Renal Cell Adenocarcinoma2.67Induction of apoptosis
Compound 8Hepatoblastoma2.93Enzyme inhibition

Antimicrobial Properties

The antimicrobial efficacy of thiazolidin-4-one derivatives is another significant area of research. These compounds have demonstrated activity against various bacterial strains and fungi:

  • Broad-Spectrum Activity : Recent studies indicate that thiazolidin-4-one derivatives possess broad-spectrum antimicrobial properties, inhibiting biofilm formation and bacterial growth effectively .
  • Mechanisms : The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with essential metabolic pathways .

Table 2: Antimicrobial Activity of Thiazolidin-4-one Derivatives

CompoundMicrobial TargetActivity Type
Compound AStaphylococcus aureusBactericidal
Compound BEscherichia coliBacteriostatic
Compound CCandida albicansFungicidal

Other Therapeutic Applications

Beyond anticancer and antimicrobial properties, thiazolidin-4-one derivatives have been explored for additional therapeutic applications:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antidiabetic Activity : Thiazolidin-4-one compounds have also been linked to insulin sensitization, showcasing their potential in managing diabetes through PPARγ activation .

Mechanism of Action

The mechanism of action of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 2/Position 5) Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound: (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one Hydrazono-(dimethylamino)benzylidene / 3-methylbenzyl 382.48 (calculated) N/A
(2Z,5Z)-2-(Benzothiazol-2-ylimino)-5-[4-(dimethylamino)benzylidene]thiazolidin-4-one (7p) Benzothiazolylimino / 4-(dimethylamino)benzylidene 343.45 N/A (orange crystals)
(Z)-5-[4-(dimethylamino)benzylidene]-2-(piperidin-1-yl)-1,3-thiazolidin-4(5H)-one Piperidin-1-yl / 4-(dimethylamino)benzylidene 307.43 N/A
(Z)-2-(((E)-4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one Hydrazono-(dimethylamino)benzylidene / 4-methoxybenzyl 382.48 N/A
3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one Allyl-furan-chlorophenyl / 3-methylbenzyl 423.90 N/A

Key Observations:

Position 2 Modifications: Replacement of the hydrazono group with a benzothiazolylimino group (as in compound 7p) reduces molecular weight and alters electronic properties due to the aromatic benzothiazole ring .

Position 5 Modifications:

  • The 3-methylbenzyl group in the target compound contributes to lipophilicity (LogP ~3.78 inferred from analogues ). Replacing it with 4-methoxybenzyl (as in ) increases polarity due to the methoxy group, affecting solubility and bioavailability.
  • Chlorophenyl-furan substituents (e.g., ) introduce steric bulk and electron-withdrawing effects, which may influence binding to biological targets.

Physicochemical and Electronic Properties

Table 3: Electronic and Redox Properties

Compound λmax (nm) Redox Potential (V vs. SCE) LogP (Calculated) Reference
Target Compound ~350–400 N/A ~3.78
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones 450–500 -0.8 to -1.2 4.2–4.5
(2Z,5Z)-5-((4-(dimethylamino)benzo[d]thiazol-6-yl)methylene)-2-(thiazol-2-ylimino)thiazolidin-4-one 370–420 N/A ~3.5

Key Observations:

  • The dimethylamino group in the target compound enhances electron-donating capacity, red-shifting UV-Vis absorption compared to non-aminated analogues .
  • Azulene-containing derivatives exhibit lower redox potentials due to extended conjugation, making them suitable for electrochemical applications .

Biological Activity

The compound (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties, supported by case studies and research findings.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Thiazolidin-4-ones induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways. For example, compounds have been shown to increase DNA fragmentation in human breast cancer cells (MCF-7) and prostate cancer cells, leading to cell death .
  • Case Study : A study evaluated the antiproliferative effects of thiazolidin-4-one derivatives on five human prostate cancer cell lines. The results demonstrated that certain derivatives exhibited improved selectivity and potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

Thiazolidin-4-one derivatives also show promising antimicrobial activity against a range of pathogens.

  • Antibacterial Effects : Compounds derived from thiazolidin-4-one have been tested against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Biofilm Inhibition : Certain thiazolidin-4-one derivatives have demonstrated the ability to inhibit biofilm formation in Staphylococcus epidermidis, with inhibition percentages ranging from 70% to 80% at specific concentrations .

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial properties, thiazolidin-4-one derivatives exhibit various other biological activities:

  • Anti-inflammatory : These compounds have shown potential in reducing inflammation markers in vitro, suggesting their use in treating inflammatory diseases .
  • Antioxidant Activity : Thiazolidin-4-one derivatives possess antioxidant properties that can protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural features. The presence and position of substituents on the thiazolidinone ring can enhance or diminish activity:

Substituent PositionEffect on Activity
3-MethylMaintains antibacterial activity
4-DimethylaminoEnhances anticancer potency
6-OEtIncreased antimicrobial activity

Research has indicated that optimizing these substituents can lead to more effective drug candidates.

Q & A

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., benzylidene hydrazono protons at δ 7.2–8.5 ppm) and confirms stereochemistry .
  • IR Spectroscopy : Identifies thione (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray Crystallography : Resolves Z/E configurations in crystalline forms .

How does the stereochemistry (Z/E) of the benzylidene hydrazono group impact biological activity?

Advanced Research Question
The Z configuration stabilizes planar conformations, enhancing interactions with biological targets like hemoglobin subunits or fungal cell membranes . For example:

  • Antifungal Activity : Z-isomers of analogous thiazolidinones showed 2–3x higher inhibition against Candida albicans than E-isomers due to improved membrane penetration .
  • Mechanistic Insight : Molecular docking studies suggest Z-isomers form stronger hydrogen bonds with active-site residues in target proteins .

How is the compound’s antifungal activity evaluated, and what contradictions exist in reported data?

Basic Research Question

  • Assay Protocol : Fungal strains (e.g., Aspergillus niger, Candida spp.) are cultured on agar plates, and compound efficacy is measured via minimum inhibitory concentration (MIC) .
  • Contradictions : Discrepancies arise from variations in substituent effects (e.g., 3-methylbenzyl vs. 4-isopropylbenzyl groups) or assay conditions (pH, incubation time) .
  • Resolution : Cross-study comparisons should normalize MIC protocols and control for substituent electronic effects (e.g., electron-withdrawing groups reduce bioavailability) .

What strategies address low solubility or stability during biological testing?

Advanced Research Question

  • Prodrug Design : Introduce hydroxyl or amino groups to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Lipid-based carriers improve stability in physiological media .
  • pH Adjustment : Buffered solutions (pH 6–7) prevent premature hydrolysis of the thiazolidinone ring .

How do substituents on the benzylidene or thiazolidinone moieties modulate biological activity?

Advanced Research Question

  • Electron-Donating Groups (e.g., 4-dimethylamino): Enhance antifungal activity by increasing membrane permeability .
  • Halogen Substituents (e.g., Cl, Br): Improve binding to hydrophobic enzyme pockets but may reduce solubility .
  • Steric Effects : Bulky groups (e.g., 3-methylbenzyl) can hinder target engagement, as seen in reduced activity against Candida tropicalis .

What computational tools are used to predict the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Models interactions with hemoglobin subunits or fungal lanosterol demethylase .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values to guide analog design .
  • DFT Calculations : Predict redox behavior (e.g., oxidation to sulfones) under physiological conditions .

How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

Advanced Research Question

  • Metabolic Profiling : Identify in vivo metabolites (e.g., glucuronidated forms) that reduce efficacy .
  • Toxicokinetic Studies : Adjust dosing regimens to account for rapid clearance or tissue distribution .
  • 3D Tumor Models : Use spheroids or organoids to bridge the gap between cell lines and animal data .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Chromatography becomes impractical; alternative recrystallization solvents (e.g., ethyl acetate/hexane) are needed .
  • Stereochemical Consistency : Ensure Z/E ratio remains stable (>95% Z) across batches via real-time HPLC monitoring .
  • Cost-Efficiency : Replace expensive catalysts (e.g., piperidine) with recyclable ionic liquids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.